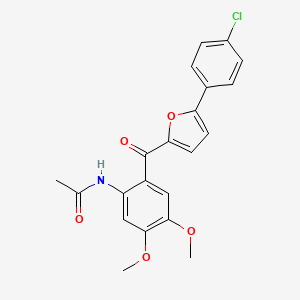
N-(2-(5-(4-Chlorophenyl)furan-2-carbonyl)-4,5-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(5-(4-Chlorophenyl)furan-2-carbonyl)-4,5-dimethoxyphenyl)acetamide is a complex organic compound that features a furan ring substituted with a 4-chlorophenyl group and a dimethoxyphenyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(4-Chlorophenyl)furan-2-carbonyl)-4,5-dimethoxyphenyl)acetamide typically involves multiple steps. One common route starts with the preparation of the furan ring, which can be synthesized from furan-2-carboxylic acid hydrazide. The furan ring is then functionalized with a 4-chlorophenyl group through a Grignard reaction involving (4-chlorophenyl)magnesium bromide . The final step involves the acylation of the dimethoxyphenyl acetamide moiety to the furan ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-(4-Chlorophenyl)furan-2-carbonyl)-4,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions include furan-2,5-dicarboxylic acid, alcohol derivatives, and various substituted phenyl derivatives.
Scientific Research Applications
N-(2-(5-(4-Chlorophenyl)furan-2-carbonyl)-4,5-dimethoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiproliferative and antioxidant agent.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Biological Studies: Its derivatives are studied for their antibacterial and antifungal activities.
Mechanism of Action
The mechanism of action of N-(2-(5-(4-Chlorophenyl)furan-2-carbonyl)-4,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The furan ring and the chlorophenyl group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its role in modulating oxidative stress and cellular proliferation .
Comparison with Similar Compounds
Similar Compounds
Furan-2,5-diylbis((4-chlorophenyl)methanol): This compound shares the furan and chlorophenyl moieties but differs in the presence of methanol groups.
Furan-2-carbonyl isothiocyanate: Another furan derivative with potential biological activity.
Uniqueness
N-(2-(5-(4-Chlorophenyl)furan-2-carbonyl)-4,5-dimethoxyphenyl)acetamide is unique due to its combination of a furan ring with a dimethoxyphenyl acetamide moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H18ClNO5 |
|---|---|
Molecular Weight |
399.8 g/mol |
IUPAC Name |
N-[2-[5-(4-chlorophenyl)furan-2-carbonyl]-4,5-dimethoxyphenyl]acetamide |
InChI |
InChI=1S/C21H18ClNO5/c1-12(24)23-16-11-20(27-3)19(26-2)10-15(16)21(25)18-9-8-17(28-18)13-4-6-14(22)7-5-13/h4-11H,1-3H3,(H,23,24) |
InChI Key |
PUAAYFKWVFJTQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1C(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


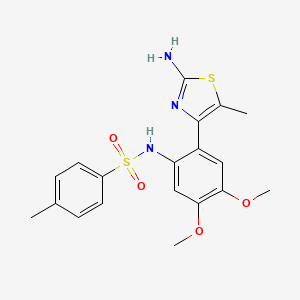
![6,8-dichloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-h]quinazoline](/img/structure/B11768115.png)
![tert-Butyl 8-methyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B11768121.png)
![(S)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B11768129.png)

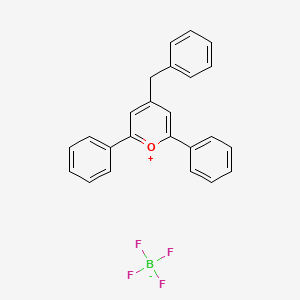
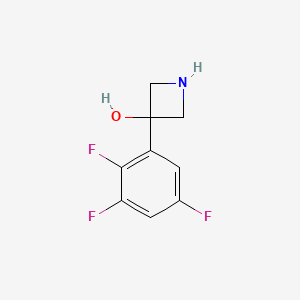
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine](/img/structure/B11768145.png)
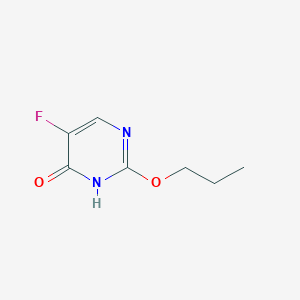

![7-Fluoro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11768162.png)
![8-Bromonaphtho[2,1-b]benzofuran](/img/structure/B11768176.png)
![2-Fluoro-7-azabicyclo[2.2.1]heptane](/img/structure/B11768184.png)
![2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B11768191.png)
